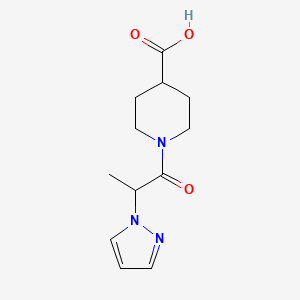
1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid is a heterocyclic compound that contains both a pyrazole and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both pyrazole and piperidine moieties in its structure suggests that it may exhibit a range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Coupling of Pyrazole and Piperidine Rings: The final step involves coupling the pyrazole and piperidine rings through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structure that combines pyrazole and piperidine rings.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them . The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid is unique due to the presence of both a carboxylic acid group and a combination of pyrazole and piperidine rings. This unique structure may confer distinct pharmacological properties and biological activities compared to its analogs .
Eigenschaften
IUPAC Name |
1-(2-pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-9(15-6-2-5-13-15)11(16)14-7-3-10(4-8-14)12(17)18/h2,5-6,9-10H,3-4,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGVWLSCHVRVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(2-Methoxyphenyl)ethylamino]butan-1-ol](/img/structure/B7524964.png)
![2-[3-(Furan-2-yl)propanoylamino]-2-phenylacetic acid](/img/structure/B7524965.png)
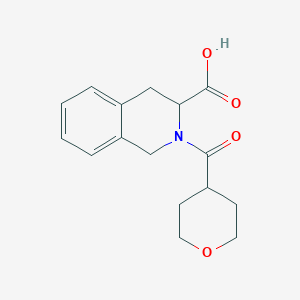
![3-[(2-Methylcyclohexyl)amino]benzamide](/img/structure/B7524974.png)
![3-[1-(2,5-Difluorophenyl)ethylamino]benzamide](/img/structure/B7524991.png)
![3-[1-(2,4-Difluorophenyl)ethylamino]benzamide](/img/structure/B7524995.png)
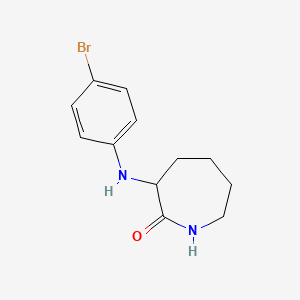
![4-[2-(2,3-Dihydroindol-1-yl)ethoxy]benzonitrile](/img/structure/B7525011.png)
![N-[(4-imidazol-1-ylphenyl)methyl]propan-2-amine](/img/structure/B7525016.png)
![N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanamine](/img/structure/B7525021.png)
![2-[3-(4-Chlorophenoxy)propoxy]benzonitrile](/img/structure/B7525028.png)
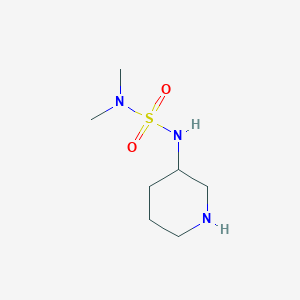
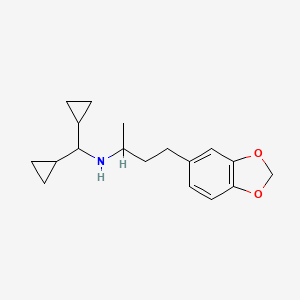
![1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7525056.png)
